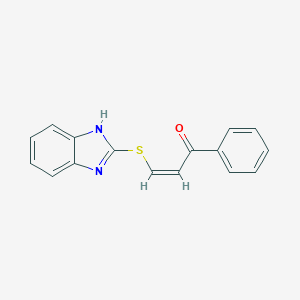
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP is a thioester derivative of benzimidazole and belongs to the class of chalcones.
作用機序
The mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is not fully understood. However, studies have suggested that (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been shown to interact with DNA and RNA, which may contribute to its anticancer activity.
生化学的および生理学的効果
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antitumor activity. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is also stable under normal laboratory conditions and can be easily stored. However, (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain applications. Additionally, the mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one. One potential area of research is the development of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a fluorescent probe for the detection of metal ions. Another area of research is the investigation of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a potential therapeutic agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one and its potential applications in anticancer therapy.
In conclusion, (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its antibacterial, antifungal, and anticancer activities. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has several advantages for use in lab experiments, but also has some limitations. Future research on (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one could lead to the development of new therapeutic agents and the discovery of new applications for this compound.
合成法
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one can be synthesized by the reaction of 2-aminobenzimidazole with thiobenzophenone in the presence of a base. The reaction results in the formation of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a yellow crystalline solid. The purity of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one can be enhanced by recrystallization from suitable solvents.
科学的研究の応用
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and anticancer activities. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been investigated for its potential as a fluorescent probe for the detection of metal ions and for its use in organic light-emitting diodes (OLEDs).
特性
CAS番号 |
103742-55-8 |
|---|---|
製品名 |
(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one |
分子式 |
C16H12N2OS |
分子量 |
280.3 g/mol |
IUPAC名 |
(Z)-3-(1H-benzimidazol-2-ylsulfanyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H12N2OS/c19-15(12-6-2-1-3-7-12)10-11-20-16-17-13-8-4-5-9-14(13)18-16/h1-11H,(H,17,18)/b11-10- |
InChIキー |
DOPMUJWDCDQNIH-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C\SC2=NC3=CC=CC=C3N2 |
SMILES |
C1=CC=C(C=C1)C(=O)C=CSC2=NC3=CC=CC=C3N2 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=CSC2=NC3=CC=CC=C3N2 |
同義語 |
(E)-3-(1H-benzoimidazol-2-ylsulfanyl)-1-phenyl-prop-2-en-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)
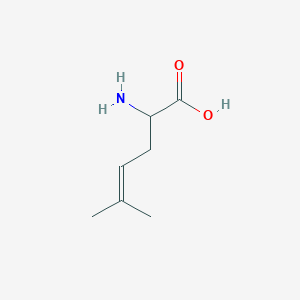
![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)

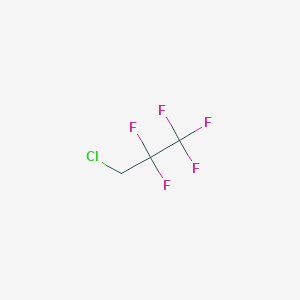
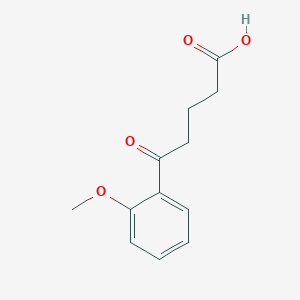
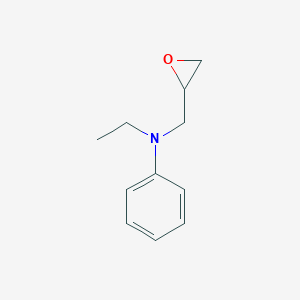
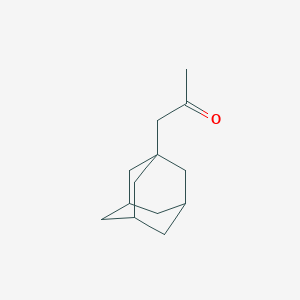
![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
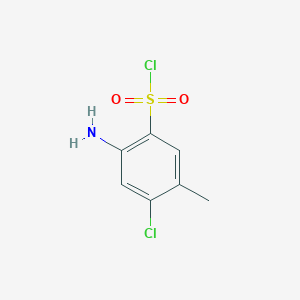
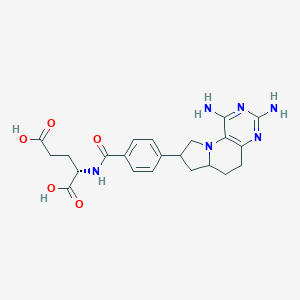
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)